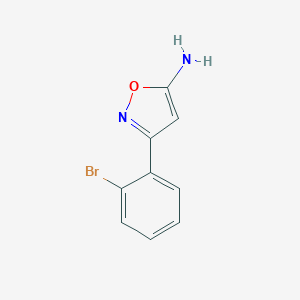

5-Amino-3-(2-bromophenyl)isoxazole

描述

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Chemical and Biological Research

Historical Trajectory and Evolution of Isoxazole Derivatives in Medicinal Chemistry

The history of isoxazole in medicinal chemistry is marked by a journey from a simple heterocyclic structure to a key component in a variety of therapeutic agents. The isoxazole nucleus is found in naturally occurring compounds like ibotenic acid, a neurotoxin isolated from mushrooms, and has been incorporated into a range of synthetic drugs. nih.gov Marketed pharmaceuticals containing the isoxazole ring, such as the sulfonamide antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib (B1682126), and the anticonvulsant zonisamide, highlight the successful evolution of isoxazole derivatives in addressing a spectrum of medical needs. d-nb.infonih.gov This historical success has cemented the isoxazole scaffold as a recurring motif in the design of new bioactive molecules.

The Isoxazole Scaffold as a Privileged Moiety in Drug Discovery and Development

The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The isoxazole ring is widely regarded as such a scaffold. nih.govnanobioletters.com Its utility stems from its unique electronic properties, its ability to participate in various non-covalent interactions, and its role as a stable, yet synthetically versatile, core. The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, contributing to improved therapeutic profiles. researchgate.net Researchers continue to exploit this privileged structure to generate libraries of compounds for screening against a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases. d-nb.infonih.gov

Contextualization of 5-Aminoisoxazoles within the Broader Isoxazole Class

Within the diverse family of isoxazole derivatives, 5-aminoisoxazoles represent a particularly reactive and biologically significant subclass. The strategic placement of functional groups, such as the 5-amino and 2-bromophenyl moieties in the titular compound, profoundly influences its chemical behavior and potential biological activity.

The Critical Role of the 5-Amino Functionality in Reactivity and Bioactivity

The presence of an amino group at the 5-position of the isoxazole ring introduces a site of significant nucleophilicity and a key handle for further chemical modification. This amino group can be readily derivatized, allowing for the synthesis of a wide range of N-substituted analogs, such as amides and carbamates, with altered biological properties. nih.govmdpi.com The 5-amino functionality is not merely a synthetic tool; it is also crucial for the biological activity of many isoxazole derivatives. For instance, 5-aminoisoxazole derivatives have been investigated for their potential as antimicrobial, antioxidant, and immunosuppressive agents. d-nb.infomdpi.com The synthesis of various 5-aminoisoxazole-4-carbonitriles has been reported, with some derivatives showing broad-spectrum antimicrobial activities. d-nb.info

Strategic Importance of the 2-Bromophenyl Moiety in Chemical Scaffolds and its Influence on Molecular Properties

The incorporation of a 2-bromophenyl group at the 3-position of the isoxazole ring is a deliberate design choice with significant implications for the molecule's properties. Halogen atoms, particularly bromine, are known to modulate the lipophilicity and metabolic stability of drug candidates. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The ortho-position of the bromine atom on the phenyl ring can induce specific conformational preferences, which may be critical for achieving the desired biological effect. The presence of a bromophenyl group has been associated with a range of biological activities in different molecular scaffolds, including anticancer and antimicrobial properties. While specific data on the biological activities of 5-Amino-3-(2-bromophenyl)isoxazole are not extensively documented in publicly available literature, the presence of this moiety suggests potential for a range of biological effects. A search of chemical databases confirms the existence of this compound, identified by the CAS number 119162-51-5. chemicalbook.comchemicalbook.combldpharm.combldpharm.comechochemical.com

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.comchemicalbook.com |

| CAS Number | 119162-51-5 | chemicalbook.comchemicalbook.combldpharm.combldpharm.comechochemical.com |

| Molecular Formula | C9H7BrN2O | bldpharm.com |

| Purity | ≥97% | echochemical.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPUSFAARHNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-51-5 | |

| Record name | 3-(2-bromophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Activity Investigations of 5 Amino 3 2 Bromophenyl Isoxazole Derivatives

General Pharmacological Relevance of Isoxazole (B147169) Derivatives in Therapeutic Applications

The isoxazole nucleus is a versatile scaffold that has been extensively utilized in the design and development of new therapeutic agents. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad range of pharmacological effects.

Characterization of the Broad Spectrum of Reported Biological Activities

Isoxazole derivatives have demonstrated a remarkable diversity of biological activities, positioning them as valuable leads in various therapeutic areas. connectjournals.com Extensive research has revealed their efficacy as:

Antimicrobial agents: Many isoxazole-containing compounds exhibit potent antibacterial and antifungal properties. For instance, the presence of methoxy (B1213986), dimethylamino, and bromine groups on the phenyl rings of isoxazole derivatives has been shown to enhance antibacterial activity. ijpca.org

Anticancer agents: The isoxazole scaffold is a common feature in molecules designed to combat various cancers. nih.gov N-phenyl-5-carboxamidyl isoxazoles, for example, have shown efficacy against colon cancer cell lines. ijpca.org

Anti-inflammatory agents: A significant number of isoxazole derivatives have been investigated for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Analgesic agents: The modification of the 5-position of the isoxazole ring has been shown to significantly increase analgesic efficacy in certain derivatives. ijpca.org

Antiviral agents: The isoxazole nucleus has been incorporated into molecules with antiviral activity, including against HIV.

Antitubercular agents: Isoxazole derivatives have shown promise in the fight against tuberculosis, with some compounds exhibiting potent activity against susceptible and resistant strains of M. tuberculosis. ijpca.org

Neuroprotective and CNS agents: The isoxazole ring is a key component of drugs targeting the central nervous system, with applications in treating anxiety and other neurological disorders. ijpca.org

This wide array of biological activities underscores the importance of the isoxazole scaffold in medicinal chemistry and drug discovery. The ability to readily modify the isoxazole ring and its substituents allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. ijpca.org

Isoxazoles as Key Pharmacophores and Privileged Scaffolds in Contemporary Drug Design

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. nih.gov The isoxazole moiety's prevalence in numerous clinically used drugs, such as the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic medication leflunomide, is a testament to its privileged status. ijpca.org

The utility of isoxazoles as a key pharmacophore stems from several factors:

Structural Versatility: The isoxazole ring can be readily synthesized and functionalized at various positions (C-3, C-4, and C-5), allowing for the creation of large and diverse libraries of compounds for biological screening. nih.gov

Favorable Physicochemical Properties: The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, such as its metabolic stability and pharmacokinetic profile.

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester groups, allowing for the modification of a molecule's properties while maintaining its biological activity.

The continued exploration of isoxazole-based compounds in drug discovery programs highlights their enduring importance in the development of new and effective therapies for a wide range of diseases.

Structure-Activity Relationship (SAR) Studies of 5-Amino-3-(2-bromophenyl)isoxazole Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This section will explore the SAR of this compound analogues, focusing on how modifications to different parts of the molecule influence its pharmacological profile.

Impact of Substituent Variations on the 2-Bromophenyl Moiety on Bioactivity Profiles

The 2-bromophenyl group at the 3-position of the isoxazole ring plays a crucial role in determining the biological activity of this class of compounds. The nature, position, and electronic properties of substituents on this phenyl ring can significantly impact the molecule's interaction with its biological target.

While specific SAR studies on this compound are not extensively detailed in the provided search results, general principles from related isoxazole series can be extrapolated. For instance, studies on other 3-phenylisoxazole (B85705) derivatives have shown that:

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring at the C-3 position has been associated with enhanced antibacterial activity in some isoxazole derivatives. ijpca.org The bromine atom in the 2-position of the phenyl ring of the parent compound is itself an electron-withdrawing group, which may contribute to its bioactivity.

Electron-donating groups: Conversely, the introduction of electron-donating groups like methoxy at other positions on the phenyl ring has also been shown to influence activity, sometimes positively.

Steric effects: The position of the substituent on the phenyl ring is also critical. An ortho-substituent, such as the bromo group in the parent compound, can influence the conformation of the molecule and its ability to bind to a target receptor.

A systematic investigation involving the replacement of the 2-bromo substituent with other halogens (e.g., chloro, fluoro) or with various electron-donating and electron-withdrawing groups at different positions on the phenyl ring would be necessary to fully elucidate the SAR for this part of the molecule. Such studies would provide valuable insights for optimizing the bioactivity of this scaffold.

Below is a hypothetical data table illustrating how such SAR data could be presented:

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Biological Activity (e.g., IC50 in µM) |

| Parent | Br | H | H | X |

| Analog 1 | Cl | H | H | Y |

| Analog 2 | F | H | H | Z |

| Analog 3 | H | Br | H | A |

| Analog 4 | H | H | Br | B |

| Analog 5 | OCH3 | H | H | C |

| Analog 6 | H | H | NO2 | D |

Systematic Modifications and Derivatizations at the 5-Amino Position and Their Pharmacological Consequences

Research on related 5-aminoisoxazole derivatives has demonstrated that modifications at this position can lead to a wide range of pharmacological effects. For example:

Acylation: Conversion of the 5-amino group to an amide (acylamino) can modulate the compound's activity. The nature of the acyl group (e.g., aliphatic vs. aromatic) can have a profound impact.

Alkylation: Introduction of alkyl groups to the 5-amino moiety can also alter the biological profile.

Formation of Schiff bases and other derivatives: The primary amine at the 5-position provides a handle for a variety of chemical transformations, each potentially leading to a compound with a distinct pharmacological profile.

A study on 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related β-amino acid, highlighted the reactivity of the 5-amino group and its potential for incorporation into larger molecules like peptides. mdpi.com This suggests that the 5-amino group in this compound is also a viable point for derivatization to explore new pharmacological activities.

A hypothetical SAR table for modifications at the 5-amino position is presented below:

| Compound | R (at 5-amino) | Biological Activity (e.g., % Inhibition) |

| Parent | H | X |

| Analog 7 | -C(O)CH3 | Y |

| Analog 8 | -C(O)Ph | Z |

| Analog 9 | -CH3 | A |

| Analog 10 | -CH2Ph | B |

Influence of Structural Variations on the Isoxazole Ring System on Biological Potency

The isoxazole ring itself is not merely a passive scaffold but an active contributor to the biological activity of its derivatives. Structural variations on the isoxazole ring, such as the introduction of substituents at the C-4 position or alterations to the ring itself, can have a significant impact on biological potency.

Substitution at C-4: The C-4 position of the isoxazole ring is often a target for substitution. The introduction of small alkyl or other functional groups at this position can influence the molecule's conformation and its interaction with biological targets. In some cases, substitution at C-4 has been shown to be crucial for activity.

Ring Modification: While more synthetically challenging, modifications to the isoxazole ring itself, such as the synthesis of isoxazoline (B3343090) or isoxazolidine (B1194047) analogues (the partially and fully saturated versions of the isoxazole ring, respectively), can lead to compounds with entirely different biological activities.

Isomeric Scaffolds: The biological activity can be highly dependent on the substitution pattern of the isoxazole ring. For example, a 3,5-disubstituted isoxazole will have a different biological profile than a 3,4- or 4,5-disubstituted isomer.

The following hypothetical table illustrates how the influence of isoxazole ring variations could be systematically studied:

| Compound | R (at C-4) | Ring System | Biological Activity (e.g., MIC in µg/mL) |

| Parent | H | Isoxazole | X |

| Analog 11 | CH3 | Isoxazole | Y |

| Analog 12 | Cl | Isoxazole | Z |

| Analog 13 | H | Isoxazoline | A |

| Analog 14 | H | Isoxazolidine | B |

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

The isoxazole ring is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer treatments. The position and nature of substituents on the isoxazole and its associated phenyl ring are known to be critical determinants of biological activity. Specifically, the placement of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

However, searches for specific data on the antimicrobial, antifungal, biofilm-inhibiting, and cytotoxic properties of this compound did not yield dedicated studies. Research is available for related compounds, such as those with a bromophenyl group at a different position (e.g., 3- or 4-bromophenyl) or different heterocyclic cores (e.g., benzoxazoles or triazoles). Extrapolating these findings to the 2-bromophenyl isoxazole derivative would be scientifically unsound due to the principles of structure-activity relationships (SAR), which dictate that even minor structural changes can lead to vastly different biological outcomes.

Consequently, a detailed and scientifically accurate article that strictly adheres to the biological activities of this compound and its derivatives, as per the specified outline, cannot be generated at this time. The absence of specific efficacy data against bacterial and fungal strains, investigations into biofilm inhibition, and in vitro cytotoxicity results against cancer cell lines for this particular compound prevents a thorough and focused analysis. Further targeted research is required to elucidate the potential therapeutic profile of this specific chemical entity.

Exploration of Specific Biological Activities Associated with this compound Derivatives

Anticancer and Cytotoxic Activities in Oncology Research

Elucidation of Molecular Mechanisms of Antineoplastic Action

Derivatives of the 5-aminoisoxazole scaffold have emerged as a promising class of compounds in oncology, demonstrating cytotoxic effects through a variety of molecular mechanisms. Research into these heterocyclic compounds has revealed their ability to intervene in key cellular processes that are fundamental to the growth and proliferation of cancer cells. The primary mechanisms identified include the induction of apoptosis, inhibition of critical enzymes involved in cancer progression, and disruption of the cell cycle.

One of the principal antineoplastic strategies of isoxazole derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies on related compounds have shown that they can trigger this process in cancer cells, a mechanism that is crucial for eliminating malignant cells without inducing a significant inflammatory response. For instance, certain derivatives have been found to increase the expression of pro-apoptotic proteins such as caspases. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) leads to a cascade of events that culminates in cell death. nih.gov

Furthermore, isoxazole derivatives act as anticancer agents by inhibiting a range of enzymes that are vital for tumor survival and growth. These mechanisms include the inhibition of topoisomerase, histone deacetylase (HDAC), and aromatase, as well as the disruption of tubulin polymerization, which is essential for cell division. nih.gov By targeting these diverse pathways, 5-aminoisoxazole derivatives can effectively halt the progression of cancer.

Immunomodulatory and Anti-inflammatory Effects

The 5-aminoisoxazole core is a key pharmacophore that imparts significant immunomodulatory and anti-inflammatory properties to its derivatives. These compounds have been shown to influence the immune system in a complex, often dose-dependent manner, exhibiting both immunosuppressive and, in some cases, immunostimulatory effects. nih.gov This dual activity makes them intriguing candidates for a range of immunological disorders.

Several derivatives of 5-aminoisoxazole have demonstrated potent immunosuppressive activities. These effects are largely attributed to their ability to inhibit the proliferation of immune cells, particularly lymphocytes. In in vitro models using human peripheral blood mononuclear cells (PBMCs), these compounds have been shown to effectively suppress mitogen-induced proliferation. nih.gov

For example, studies on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed varying degrees of inhibition on phytohemagglutinin (PHA)-induced PBMC proliferation. One notable derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was identified as having strong antiproliferative activity with low toxicity. nih.gov The mechanism behind this immunosuppressive action is linked to the induction of apoptosis in immune cells, as evidenced by increased expression of caspases, Fas receptor, and NF-κB1 in Jurkat cells (a human T-lymphocyte cell line). nih.gov

Further research has shown that di- and tri-substituted phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid can exhibit immunosuppressive activity more potent than the reference drug cyclosporine A, effectively inhibiting the humoral immune response. nih.gov

| Compound | Biological Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Inhibition of PHA-induced PBMC proliferation; Inhibition of LPS-induced TNF-α production. | Induction of apoptosis via increased expression of caspases, Fas, and NF-κB1. | nih.gov |

| Dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | Inhibition of the humoral immune response. | Not fully elucidated, but more effective than cyclosporine A in specific models. | nih.gov |

| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Inhibitory activity on lymphocyte proliferation. | Modulation of signaling proteins in Jurkat cells. | nih.gov |

The anti-inflammatory effects of 5-aminoisoxazole derivatives are mediated through the modulation of several key inflammatory pathways and molecular targets. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a pivotal role in the synthesis of pro-inflammatory prostaglandins. nih.govbrieflands.com By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In addition to COX inhibition, these derivatives can suppress the production and activity of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Overproduction of TNF-α is a key driver in many chronic inflammatory diseases, and its inhibition is a validated therapeutic strategy. brieflands.com Some isoxazole derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.gov

Another critical target is the 5-Lipoxygenase (5-LOX) enzyme, which is responsible for the production of leukotrienes, another class of potent inflammatory mediators. plos.org Dual inhibition of both COX and 5-LOX pathways is a highly sought-after therapeutic approach, and certain isoxazole derivatives have demonstrated the potential to inhibit both enzymes, offering a broad-spectrum anti-inflammatory effect. plos.orgresearchgate.net

| Compound Class | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| 5-Aminoisoxazole Derivatives | TNF-α | Inhibition of LPS-induced production in human whole blood cell cultures. | nih.gov |

| General Isoxazole Derivatives | COX-2 | Selective inhibition over COX-1, with some compounds showing high potency (IC50 in the low micromolar range). | nih.gov |

| General Isoxazole Derivatives | 5-LOX | Concentration-dependent inhibition, with some compounds showing IC50 values as low as 8.47 µM. | plos.org |

Analgesic and Antinociceptive Properties

Derivatives of the isoxazole scaffold have been investigated for their potential in pain management, demonstrating notable analgesic and antinociceptive activities in various preclinical models. These studies typically employ methods such as the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the hot plate test, which evaluates centrally mediated analgesia. scispace.comnih.gov

In the acetic acid-induced writhing test, which screens for the activity of peripherally acting analgesics, several isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives demonstrated significant reductions in the number of writhes, indicating a potent analgesic effect. scispace.com The activity of some of these compounds was found to be comparable to or even greater than that of the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. scispace.com

The hot plate test is used to measure the response to thermal stimuli and is sensitive to centrally acting analgesics, such as opioids. nih.gov Certain isoxazole derivatives have also shown efficacy in this model, prolonging the latency time for a response to the heat stimulus. scispace.com This suggests that, in addition to peripheral mechanisms, some derivatives may exert their effects via the central nervous system. However, studies involving opioid antagonists like naloxone (B1662785) have indicated that the analgesic effects of some isoxazole derivatives are not mediated by the opioid receptor pathway, pointing towards alternative mechanisms of action.

| Compound Series | Test Model | Result | Reference |

|---|---|---|---|

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Acetic Acid-Induced Writhing Test | All tested compounds showed analgesic activity at least equal to diclofenac. | scispace.com |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Hot Plate Test | Several compounds showed analgesic profiles similar to morphine. | scispace.com |

Other Emerging Biological Activities and Therapeutic Applications

The versatile 5-aminoisoxazole scaffold has been the foundation for the development of compounds with a wide array of other biological activities beyond those previously discussed. These emerging applications highlight the therapeutic potential of this heterocyclic core in various fields of medicine.

Antimicrobial Activity: Numerous 5-aminoisoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. They have shown activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scilit.comresearchgate.net For instance, certain 5-amino-isoxazole-4-carbonitriles have demonstrated broad-spectrum antimicrobial activity. scilit.com The introduction of specific substituents, such as a thiophene (B33073) moiety, onto the isoxazole ring has been shown to enhance this antimicrobial efficacy. nih.gov This makes them potential candidates for the development of new anti-infective agents, which is of critical importance in an era of growing antimicrobial resistance.

Antioxidant Activity: Some 5-aminoisoxazole derivatives have also been identified as having significant antioxidant properties. scilit.com They have shown the ability to act as free radical scavengers in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. plos.orgscilit.com Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Therefore, compounds that possess both anti-inflammatory and antioxidant activities could offer a dual therapeutic benefit.

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise environment of each proton and carbon atom can be established.

For 5-Amino-3-(2-bromophenyl)isoxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring, the isoxazole (B147169) ring proton, and the protons of the amino group. The protons on the bromophenyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The isoxazole C4-H proton would likely appear as a singlet, while the amino (-NH₂) protons would present as a broad singlet.

| Technique | Assignment | Expected Chemical Shift (δ ppm) |

|---|---|---|

| ¹H NMR | Aromatic-H (Bromophenyl) | ~7.0 - 8.0 (multiplet) |

| Isoxazole-H (C4-H) | Singlet | |

| Amino-H (NH₂) | Broad Singlet | |

| ¹³C NMR | Aromatic-C (Bromophenyl) | ~120 - 135 |

| Isoxazole C3 | ~160 - 165 | |

| Isoxazole C4 | ~95 - 100 | |

| Isoxazole C5 | ~165 - 170 |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₇BrN₂O, corresponding to a molecular weight of approximately 239.07 g/mol seedior.com. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion peak ([M]⁺ or [M+H]⁺). Subsequent fragmentation could involve the cleavage of the isoxazole ring, loss of the bromine atom, or elimination of small neutral molecules. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic feature.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol seedior.com |

| Expected [M+H]⁺ (ESI) | ~240.978 |

| Key Diagnostic Feature | Isotopic pattern of Bromine (M and M+2 peaks) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: The amino (NH₂) group should exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the bromophenyl ring would be observed just above 3000 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which would produce stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears around 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region, usually between 500-700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Isoxazole Ring | C=N / C=C Stretch | 1500 - 1650 |

| Amino (-NH₂) | N-H Bend | ~1600 |

| Bromo-Aryl (C-Br) | C-Br Stretch | 500 - 700 |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry.

For this compound, a single-crystal X-ray diffraction study would elucidate the spatial relationship between the isoxazole ring and the 2-bromophenyl substituent. It would determine the degree of planarity of the molecule and the specific conformation adopted in the solid state. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the isoxazole nitrogen or oxygen atoms, which dictate the crystal packing arrangement. Studies on similar molecules, like 5-amino-3-(4-methoxyphenyl)isoxazole, show that molecules can be linked via N—H⋯N hydrogen bonds, forming chains within the crystal lattice nih.gov.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can be employed to optimize the geometry of this compound and to predict various properties, including its spectroscopic signatures. nih.govresearchgate.net

Theoretical calculations can generate predicted NMR and IR spectra that can be compared with experimental data to confirm structural assignments. Furthermore, DFT is used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The analysis of molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions and chemical reactions. Such computational studies have been applied to various isoxazole derivatives to understand their structural and electronic characteristics. mdpi.comresearchgate.netsemanticscholar.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Geometry Optimization and Analysis of Electronic Properties

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For this compound, methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311G++(d,p) basis set, are employed to find the structure corresponding to the lowest energy on the potential energy surface.

Once the geometry is optimized, various electronic properties can be calculated. These properties help in understanding the molecule's charge distribution, stability, and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the bromine atom, indicating susceptibility to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue region), making them sites for nucleophilic attack. researchgate.net

Mulliken Atomic Charges: This analysis quantifies the charge on each atom, providing insight into the electronic distribution and dipole moment of the molecule.

A representative table of calculated geometric parameters for a similar phenylisoxazole derivative is shown below.

| Parameter | Bond Length (Å) / Angle (°) | Description |

| C-Br Bond Length | ~1.90 Å | Typical length for a bromine atom attached to an aromatic ring. |

| C=N (isoxazole) Bond Length | ~1.30 Å | Indicates double bond character within the isoxazole ring. |

| N-O (isoxazole) Bond Length | ~1.43 Å | Consistent with N-O single bonds in isoxazole systems. iucr.org |

| Dihedral Angle (Phenyl-Isoxazole) | Variable | The twist between the phenyl and isoxazole rings, influenced by the ortho-bromo substituent. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy, shape, and distribution of these orbitals are critical for predicting how a molecule will interact with other species. youtube.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity. The LUMO is likely to be distributed over the isoxazole ring and the bromine atom, which are capable of accepting electron density. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar structures help in quantifying this gap.

| Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Represents the ability to donate electrons. |

| LUMO | -1.5 | Represents the ability to accept electrons. |

| Energy Gap (ΔE) | 5.0 | Indicates high kinetic stability and lower reactivity. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action. Isoxazole derivatives have been docked against various biological targets, including enzymes and receptors involved in cancer, inflammation, and metabolic diseases. nih.govorientjchem.org

For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The process calculates a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals specific interactions that stabilize the ligand-protein complex.

Common interactions observed for isoxazole derivatives include:

Hydrogen Bonds: The amino group (-NH2) is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The 2-bromophenyl ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein.

For instance, docking studies of similar phenylisoxazole compounds against targets like cyclooxygenase-2 (COX-2) or xanthine (B1682287) oxidase have revealed key amino acid residues involved in binding. nih.govnih.gov

| Target Protein (Example) | Key Interacting Residues | Types of Interaction | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen bonding, hydrophobic interactions | -8.0 to -9.5 |

| Farnesoid X Receptor (FXR) | Arg331, His447, Met290 | Salt bridges, hydrogen bonding, hydrophobic interactions nih.gov | -9.0 to -10.0 mdpi.com |

| Xanthine Oxidase | Arg880, Phe914, Thr1010 | Hydrogen bonding, π-π stacking | -7.5 to -8.5 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

To build a QSAR model for a series of isoxazole derivatives including this compound, the following steps are taken:

A dataset of isoxazole analogues with experimentally measured biological activities is compiled.

A variety of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates the descriptors with the activity.

The model is rigorously validated to ensure its predictive power.

For isoxazole derivatives, QSAR studies have shown that descriptors related to electronic properties (like LUMO energy) and topological indices are often crucial in describing their anticancer or anti-inflammatory activities. researchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons, often important in receptor interactions. |

| Topological | First-order Molecular Connectivity Index (¹χ) | Describes the size and branching of the molecule, affecting how it fits in a binding site. |

| Thermodynamic | LogP (Partition Coefficient) | Represents the lipophilicity of the molecule, crucial for membrane permeability and reaching the target. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

Exploration of Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability, flexibility, and the energetics of binding. nih.gov

For the this compound-protein complex predicted by docking, an MD simulation would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation would reveal:

Stability of the Binding Pose: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess if the ligand remains stably bound in its initial docked pose. acs.org

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) analysis shows which parts of the protein and ligand are rigid or flexible, highlighting regions that are important for the binding interaction.

Key Interactions over Time: MD simulations allow for the analysis of the persistence of interactions like hydrogen bonds throughout the simulation, confirming their importance for binding affinity. acs.org

MD simulations are crucial for refining docking results and gaining a more realistic understanding of the dynamic nature of molecular recognition. acu.edu.in

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of the molecule and provides a graphical representation of the close contacts that contribute to the crystal packing.

For this compound, this analysis would require its crystal structure. However, based on studies of structurally similar compounds like 5-amino-3-(4-methoxyphenyl)isoxazole, the relative contributions of different intermolecular contacts can be predicted. iucr.org

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. It also produces 2D "fingerprint plots" that summarize all the intermolecular contacts.

The primary interactions governing the crystal packing of such molecules typically include:

H···H contacts: These are generally the most abundant type of contact, arising from the numerous hydrogen atoms on the molecular surface.

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

N···H/H···N and O···H/H···O contacts: These are indicative of hydrogen bonding, which are strong directional interactions crucial for stabilizing the crystal structure.

Br···H/H···Br contacts: Interactions involving the bromine atom would also be a significant feature in the crystal packing of the target molecule.

The following table shows typical contributions of intermolecular contacts for a related 5-amino-phenylisoxazole derivative. iucr.org

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 36.1% |

| C···H/H···C | 31.3% |

| O···H/H···O | 17.3% |

| N···H/H···N | 12.1% |

These analyses collectively provide a comprehensive profile of this compound, guiding further research into its synthesis, modification, and application in medicinal chemistry and materials science.

Future Research Directions and Advanced Therapeutic Potential

Rational Design and De Novo Synthesis of Novel 5-Amino-3-(2-bromophenyl)isoxazole Derivatives with Optimized Bioactivity and Selectivity

The future of drug development involving the this compound core lies in the rational and targeted design of new derivatives. This approach moves beyond traditional screening to a more predictive, structure-based methodology. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), chemists can design novel molecules with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net

Key strategies for derivatization include:

Modification of the Aminophenyl Moiety: Altering the substitution pattern on the bromophenyl ring can significantly impact biological activity. SAR studies on related isoxazoles have shown that the presence and position of electron-withdrawing groups, like chloro or trifluoromethyl, can enhance antimicrobial activity. nih.gov

Functionalization of the Amino Group: The 5-amino group is a prime site for modification to create diverse libraries of amides, sulfonamides, ureas, and thioureas. nih.govnanobioletters.comnanobioletters.com For instance, reacting 5-aminoisoxazoles with various benzoyl chlorides can yield potent derivatives. nanobioletters.com

Introduction of Complex Heterocyclic Systems: Fusing the isoxazole (B147169) ring with other heterocyclic systems, such as pyrimidines or quinazolines, can lead to compounds with novel pharmacological profiles. niscpr.res.in

A pertinent example of rational design is the structure-guided optimization of 3,5-dimethylisoxazole (B1293586) derivatives to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family, which are implicated in cancer. acs.org Similarly, synthesizing conjugates, such as linking the isoxazole core to an isatin (B1672199) moiety, has been explored to create selective bacterial enzyme inhibitors. nih.gov

Table 1: Examples of Synthetic Strategies for Isoxazole Derivative Diversification

| Base Scaffold | Reagents/Conditions | Resulting Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| 5-Amino-3-aryl-isoxazole | Benzoyl Chlorides, Cs2CO3 | 5-Benzamido-isoxazole-carboxamides | Carbonic Anhydrase Inhibition | nanobioletters.com |

| 3-Amino-5-methylisoxazole | Aromatic Aldehydes, Malononitrile | Isoxazolo[2,3-a]pyrimidin-6-yl cyanides | Anticancer, Antimicrobial | niscpr.res.in |

| 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide | Substituted Isatins, Acetic Acid | Isatin-Pyrazole Hydrazone Conjugates | Bacterial MetAP Inhibition | nih.gov |

In-Depth Mechanistic Investigations of Biological Activities at a Molecular and Cellular Level

While various isoxazole derivatives have shown promising biological activity, a critical future direction is the detailed elucidation of their mechanisms of action. Understanding how these molecules interact with cellular machinery is paramount for their development as safe and effective drugs.

Future mechanistic studies on this compound and its derivatives should focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that these compounds bind to. For example, some isoxazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and fatty acid amide hydrolase (FAAH). mdpi.com Others have been developed as inhibitors of bacterial methionine aminopeptidase (B13392206) (MetAP) or eukaryotic DNA topoisomerases. nih.govresearchgate.net

Pathway Analysis: Determining the signaling pathways modulated by these compounds. Research on other isoxazoles has demonstrated effects on pathways involving NF-κB, p38, and caspases, which are crucial in inflammation and apoptosis. nih.govnih.gov

Immunomodulatory Effects: Investigating the impact on the immune system. Certain isoxazole derivatives can regulate the production of cytokines like TNF-α and IL-1β and modulate the activity of T-cells and B-cells. mdpi.comnih.gov A study on a 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative showed that its immunosuppressive action was linked to the induction of apoptosis in Jurkat cells through increased expression of caspases, Fas, and NF-κB1. nih.gov

Table 2: Investigated Mechanisms of Action for Various Isoxazole Scaffolds

| Isoxazole Derivative Class | Investigated Mechanism | Biological Effect | Reference |

|---|---|---|---|

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Induction of caspases, Fas, and NF-κB1 | Apoptosis, Immunosuppression | nih.gov |

| 4,5-diarylisoxazol-3-carboxylic acids | Inhibition of leukotriene synthesis | Anti-inflammatory | mdpi.com |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Inhibition of lipooxygenase (LOX) and COX-2 | Anti-inflammatory | mdpi.com |

| Isatin-pyrazole hydrazone conjugates | Inhibition of bacterial methionine aminopeptidase | Antibacterial | nih.gov |

Development of Highly Specific Therapeutic Agents Based on the this compound Scaffold

The versatility of the isoxazole scaffold makes it an excellent platform for developing highly specific therapeutic agents. nih.govresearchgate.net By applying the principles of rational design and mechanistic understanding, research can move towards creating drugs that target specific disease pathways with high precision, minimizing off-target effects.

Close structural analogs of this compound have already shown potential in several therapeutic areas:

Analgesic Agents: Derivatives such as 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine have demonstrated good analgesic activity in preclinical models. sarpublication.com

Anticancer Agents: The isoxazole core is present in compounds designed as inhibitors of tubulin polymerization and topoisomerase I and II, which are validated targets in oncology. researchgate.netnih.gov

Antimicrobial Agents: Isoxazole derivatives have been synthesized and tested as antitubercular agents and inhibitors of bacterial cell wall synthesis. nih.govnih.gov

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, can be applied. niscpr.res.in For example, the pyridopyrimidine system is considered a bioisostere of quinazoline, and fusing such systems with the isoxazole ring could lead to novel compounds with potent and specific activities. niscpr.res.in The development of these targeted agents will rely heavily on integrated biological evaluations and SAR studies. researchgate.net

Exploration of Targeted Drug Delivery Systems and Nanotechnology Integration

A significant hurdle in drug development is achieving effective delivery of a therapeutic agent to its target site while minimizing systemic exposure. Future research should explore the integration of this compound derivatives with advanced drug delivery systems and nanotechnology.

Promising areas of exploration include:

Nanoparticle Encapsulation: Loading isoxazole-based drugs into nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. For example, a combretastatin (B1194345) analogue, which shares structural motifs with some isoxazole anticancer agents, was successfully loaded onto PEG-PCL modified diamond nanoparticles (PEG-PCL-NDs). This formulation enhanced solubility and significantly improved cytotoxic activity against breast cancer cells. nih.gov

Metal-Organic Frameworks (MOFs): These are highly porous materials that can be used to encapsulate and deliver drugs. The synthesis of a novel bi-metal-organic framework containing copper and zinc suggests a potential platform for the delivery of isoxazole-based compounds. researchgate.net

Targeted Delivery: Conjugating the isoxazole derivative to a targeting ligand (e.g., an antibody or peptide) that recognizes a specific marker on diseased cells can enhance drug accumulation at the site of action, thereby increasing efficacy and reducing side effects.

Implementation of Sustainable and Green Chemistry Approaches in the Synthesis and Scale-Up of this compound and its Analogues

As potential drug candidates move towards larger-scale production, the environmental impact and efficiency of their synthesis become critical. The principles of green chemistry offer a framework for developing more sustainable and economical synthetic routes.

Future research should focus on implementing these approaches for the synthesis of this compound and its derivatives:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). nih.govresearchgate.netd-nb.info An efficient synthesis of 5-amino-isoxazole-4-carbonitriles has been developed using a K2CO3/glycerol DES at room temperature. d-nb.infonih.gov

Catalyst-Free and Reusable Catalyst Systems: Developing reactions that proceed under mild conditions without a catalyst or that utilize reusable heterogeneous catalysts to simplify purification and reduce waste. nanobioletters.comnih.govresearchgate.net The synthesis of 5-arylisoxazole derivatives has been achieved in aqueous media without any catalyst. nih.gov Another approach uses ZSM-5, a reusable zeolite catalyst, for the one-pot synthesis of isoxazole derivatives. nanobioletters.com

Energy-Efficient Methods: Employing techniques like ultrasonic irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption. preprints.org Ultrasound has been used for the catalyst-free synthesis of 5-arylisoxazoles and in multicomponent reactions to generate various isoxazole-based molecules. preprints.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step. This approach improves efficiency, reduces waste, and simplifies procedures. niscpr.res.ind-nb.infonih.gov

Table 3: Green Chemistry Approaches for Isoxazole Synthesis

| Green Chemistry Principle | Method/Technique | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Benign Solvents | Reaction in aqueous media | Synthesis of 5-arylisoxazoles | Environmentally friendly, low cost, no catalyst needed | nih.govresearchgate.net |

| Benign Solvents | Deep Eutectic Solvent (Glycerol/K2CO3) | Synthesis of 5-amino-isoxazole-4-carbonitriles | Efficient, mild conditions, environmentally friendly | d-nb.infonih.gov |

| Catalysis | Reusable heterogeneous catalyst (ZSM-5) | Synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Catalyst can be recovered and reused, good yields | nanobioletters.com |

| Energy Efficiency | Ultrasonic Irradiation | Synthesis of 5-arylisoxazole derivatives | High efficiency, minimal by-products, reduced energy use | preprints.org |

常见问题

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

- Ecotoxicology Protocols :

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS.

- Biodegradation : Use OECD 301F respirometry tests with activated sludge to measure mineralization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。